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N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Catalog No.
S3052338
CAS No.
314769-80-7
M.F
C20H14ClN3O
M. Wt
347.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzami...

CAS Number

314769-80-7

Product Name

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8

InChI

InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24)

InChI Key

LBIXPEXYKNRPRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

solubility

not available

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a chemical compound that belongs to the class of benzimidazole derivatives. The structure features a benzimidazole moiety, which consists of a fused benzene and imidazole ring, attached to a phenyl group and a chlorobenzamide functional group. This compound is characterized by its molecular formula C19H14ClN3OC_{19}H_{14}ClN_{3}O and a molecular weight of approximately 353.79 g/mol.

Benzimidazole derivatives, including N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide, are known for their diverse pharmacological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique combination of structural elements in this compound contributes to its potential therapeutic applications.

  • Oxidation: The benzimidazole moiety can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced using reducing agents like sodium borohydride or catalytic hydrogenation, particularly if nitro groups are present.
  • Substitution: The chlorine atom on the benzamide ring can participate in nucleophilic substitution reactions with nucleophiles such as sodium methoxide or potassium tert-butoxide .

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial and antiviral agent. Research indicates that compounds with benzimidazole structures often show cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Additionally, the compound's anti-inflammatory properties may contribute to its therapeutic efficacy in treating inflammatory diseases.

The synthesis of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the following steps:

  • Condensation Reaction: The compound is synthesized through the condensation of 4-chlorobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. This reaction is commonly facilitated by dehydrating agents such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester.
  • Reaction Conditions: The reaction is generally conducted in organic solvents like dichloromethane at room temperature or under reflux conditions to enhance yield and purity.
  • Purification: The final product is purified through recrystallization from suitable solvents such as ethanol or methanol .

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide has several applications:

  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential use in developing new therapeutic agents against cancer and infectious diseases.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex benzimidazole derivatives.
  • Material Science: The compound may also be utilized in developing new materials with specific properties for industrial applications.

Interaction studies of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide focus on its binding affinity and interaction mechanisms with various biological targets. Research indicates that benzimidazole derivatives can interact with enzymes and proteins involved in disease pathways, potentially leading to inhibition or modulation of these targets. Such studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide, offering insights into its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamideBenzimidazole moiety with chlorobenzamideDifferent positioning of the benzimidazole group
N-[4-(1H-benzimidazol-2-yl)phenyl]benzamideBenzimidazole attached directly to benzamideLacks chlorine substitution on the benzene ring
N-(1H-benzimidazol-2-yl)-N'-phenylureaUrea linkage instead of amideDifferent functional group leading to varied activity
N-(1H-benzimidazol-2-yl)-N'-methylbenzamideMethyl substitution on nitrogenVariation in nitrogen substitution affecting properties

These comparisons highlight the unique structural characteristics of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide, particularly its specific arrangement of functional groups that contribute to its distinct biological activities and potential applications.

The benzimidazole scaffold, first synthesized in the late 19th century, gained prominence in the 1940s when researchers recognized its structural resemblance to purines and its role in vitamin B~12~ metabolism. Early work by Woolley (1944) identified benzimidazole’s biological activity, while Brink and Folkers (1949) demonstrated that 5,6-dimethylbenzimidazole was a degradation product of vitamin B~12~. These discoveries catalyzed interest in benzimidazole derivatives, leading to the development of antiparasitics (e.g., albendazole), antivirals (e.g., enviradene), and proton pump inhibitors (e.g., omeprazole). The pharmacophore’s versatility stems from its ability to mimic nucleotides, enabling interactions with enzymes and receptors across therapeutic domains.

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide in Contemporary Research

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide (molecular formula: C~20~H~14~ClN~3~O, molecular weight: 347.8 g/mol) exemplifies modern benzimidazole optimization. Synthesized via condensation of 4-chlorobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline, its structure features a chlorobenzamide group appended to a benzimidazole-phenyl backbone. Recent studies highlight its antimicrobial and anticancer potential, with mechanistic insights suggesting caspase activation and cyclooxygenase-2 (COX-2) inhibition as key modes of action. For instance, derivatives with analogous structures demonstrated IC~50~ values of 8–13.7 µM against COX-2, outperforming classical anti-inflammatory agents.

Scientific Relevance in Medicinal Chemistry and Drug Discovery

Benzimidazole derivatives occupy a privileged position in drug discovery due to their structural plasticity and target diversity. N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide’s chlorobenzamide moiety enhances electrophilic character, potentially improving DNA intercalation and enzyme binding. Computational studies of similar compounds reveal strong affinity for kinase and protease active sites, underscoring its utility in rational drug design. Furthermore, its fused aromatic system facilitates π-π stacking interactions, a critical feature in anticancer agent development.

Research Scope and Objectives

This article aims to:

  • Systematically evaluate the synthetic methodologies for N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide.
  • Correlate structural features with observed pharmacological activities.
  • Identify gaps in current research, particularly in mechanistic and selectivity studies.

Classical Synthetic Approaches

The synthesis of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide relies fundamentally on established benzimidazole formation methodologies coupled with amide bond formation strategies [4]. Classical synthetic approaches for benzimidazole derivatives typically involve the Phillips-Ladenburg reaction, where ortho-phenylenediamine undergoes condensation with carboxylic acids under acidic conditions [5]. This foundational methodology has been extensively utilized for preparing 2-substituted benzimidazole precursors required for the target compound [7].

The traditional approach involves a two-step process: first, the formation of the benzimidazole core through condensation reactions, followed by amide coupling to introduce the 4-chlorobenzamide moiety [23]. Classical methods employ mineral acids such as hydrochloric acid or sulfuric acid as catalysts, with reaction temperatures typically ranging from 100-180°C [3]. The Weidenhagen reaction represents another classical pathway, utilizing aldehydes and ketones with ortho-phenylenediamine in the presence of oxidizing agents such as copper acetate [5].

Historical synthetic routes have demonstrated yields ranging from 60-85% for benzimidazole formation, though these methods often require extended reaction times of 8-24 hours [3]. The classical Phillips-Ladenburg reaction has shown particular effectiveness with aromatic carboxylic acids, achieving yields of 83-92% when employing pyridine derivatives as starting materials [5].

Condensation Reaction Pathways

Condensation reactions represent the cornerstone methodology for benzimidazole synthesis, involving the cyclodehydration of ortho-phenylenediamine with carbonyl compounds [27]. The mechanistic pathway involves initial imine formation between the diamine and carbonyl component, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole system [28]. These reactions proceed through a sequence of imine formation, cyclization, condensation, and aromatization occurring in a single pot [27].

The condensation pathway demonstrates remarkable versatility, accommodating both aliphatic and aromatic aldehydes with reaction times of 2-5 minutes under optimized conditions [18]. Recent studies have shown that charge density on the carbonyl oxygen significantly impacts the reaction pathway, with electron-rich aldehydes coordinating more effectively to catalysts and facilitating double-condensation product formation [18]. The condensation mechanism involves initial nucleophilic attack of the amine on the carbonyl carbon, followed by water elimination and subsequent cyclization [28].

Advanced condensation methodologies have incorporated molecular oxygen as a sole oxidant, enabling one-pot synthesis with moderate yields [27]. The air oxidative cyclocondensation approach has proven particularly effective, utilizing palladium acetate as catalyst and achieving yields of 75-99% depending on substrate electronics [27]. Temperature control emerges as critical, with optimal condensation occurring at 60-100°C depending on the specific aldehyde substrate employed [28].

Mannich Base Reactions for Benzimidazole Derivatives

Mannich base formation represents a specialized synthetic route for functionalizing benzimidazole derivatives through multicomponent condensation reactions [8]. The Mannich reaction involves the condensation of benzimidazole compounds containing acidic nitrogen-hydrogen bonds with formaldehyde and secondary amines [10]. This methodology enables the introduction of aminoalkyl substituents that can serve as versatile intermediates for further functionalization [8].

The Mannich base synthesis proceeds through the reaction of 2-substituted benzimidazoles with formaldehyde and various secondary amines in ethanol under reflux conditions for 8 hours [8]. Yield optimization studies have demonstrated that Mannich base formation achieves yields ranging from 63.7% to 68% depending on the specific amine component employed [8]. The reaction mechanism involves the formation of an iminium ion intermediate followed by nucleophilic attack by the benzimidazole nitrogen [10].

Microwave-assisted Mannich base synthesis has emerged as an efficient alternative, reducing reaction times to 4-8 minutes while maintaining comparable yields [9]. The methodology accommodates both primary and secondary amines, with dialkylation products observed when excess iodomethane is employed as the alkylating agent [10]. Recent developments have incorporated pyrazolo-benzimidazole hybrid systems, expanding the scope of Mannich base chemistry to complex heterocyclic scaffolds [10].

Table 1: Mannich Base Synthesis Yields for Benzimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Yield (%)Melting Point (°C)
5A(a)C₁₀H₁₃N₃175.2366.0170-173
5A(b)C₁₂H₁₇N₃203.2867.5178-180
5B(a)C₁₁H₁₅N₃189.2668.0262-264
5B(b)C₁₃H₁₉N₃217.3167.0230-233
5C(a)C₁₆H₁₇N₃251.3365.0326-328

[8]

HOBT and EDCl-Mediated Synthesis

The utilization of 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) represents a modern approach to benzimidazole synthesis that offers superior functional group tolerance and mild reaction conditions [11]. This methodology employs HOBT as an activating agent for carboxylic acid derivatives, facilitating efficient amide bond formation while minimizing side reactions [11]. The HBTU-promoted synthesis has demonstrated particular efficacy in converting carboxylic acids directly to benzimidazoles through a novel one-pot methodology [11].

The mechanism involves initial activation of the carboxylic acid by HBTU, followed by amide formation with ortho-phenylenediamine, and subsequent HBTU-promoted cyclization under refluxing conditions [11]. This approach eliminates the need for acid co-solvents, significantly broadening substrate scope and functional group compatibility [11]. The methodology has proven especially valuable for amino acid-derived benzimidazoles, enabling the synthesis of complex peptide-based structures [11].

Reaction optimization studies have revealed that the process works effectively in three different solvents: toluene, dimethylformamide, and 1,4-dioxane, providing flexibility for substrates with varying solubility profiles [11]. The HBTU-mediated approach achieves yields of 80-99% across a diverse substrate range, with reaction times reduced to 3-7 hours total [11]. Mechanistic investigations suggest that HBTU facilitates cyclization by activating the amide oxygen through carbodiimide coordination, leading to tetramethylurea elimination and benzimidazole formation [11].

Regioselectivity in Alkylation Reactions

Regioselectivity in benzimidazole alkylation reactions represents a critical consideration for synthetic planning, particularly given the ambident nucleophilic character of the benzimidazole ring system [12]. Alkylation can occur at either the N1 or N3 positions, with selectivity influenced by electronic, steric, and solvent effects [12]. Studies on 5-substituted benzimidazole anions have demonstrated only modest regioselectivity, with slight preference for N1 alkylation in 5-nitro systems and N3 alkylation in 5-methoxy derivatives [12].

The regioselectivity patterns in 4-substituted benzimidazole systems show more pronounced variations, with N1 to N3 ratios ranging from 100:0 to 29:71 depending on the substituent nature [12]. These patterns reflect the interplay of electrostatic, thermodynamic, steric, and associative control factors within the variable SN2 transition state structures [12]. Proximity effects, both electrostatic field and steric non-bonded interactions, emerge as dominant factors in determining regioselectivity outcomes [12].

Solvent effects significantly influence regioselectivity, with protic solvents generally favoring N1 alkylation while aprotic solvents promote N3 substitution [12]. The alkylation mechanism proceeds through deprotonation of the benzimidazole nitrogen followed by nucleophilic substitution at the alkyl halide [12]. Electronic effects of ring substituents modulate the basicity and nucleophilicity of the nitrogen centers, thereby influencing regioselectivity patterns [12].

Yield Optimization Strategies

Yield optimization in benzimidazole synthesis encompasses systematic evaluation of reaction parameters including temperature, catalyst loading, solvent selection, and reaction time [31]. Modern optimization approaches employ statistical design of experiments and machine learning algorithms to identify optimal reaction conditions more efficiently than traditional one-factor-at-a-time approaches [33]. Temperature optimization studies have shown that reactions typically proceed optimally between 60-100°C, with higher temperatures often leading to decomposition or side product formation [34].

Catalyst loading optimization has revealed that many reactions achieve maximum yields with relatively low catalyst concentrations, typically 1-5 mol% for most metal-catalyzed transformations [34]. Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement, reducing reaction times from hours to minutes while maintaining or improving product yields [34]. Solvent-free conditions have shown particular promise, with some reactions achieving quantitative yields under neat conditions with microwave irradiation [34].

Table 2: Optimization Results for Benzimidazole Synthesis Conditions

EntrySolventTemperature (°C)Time (min)Catalyst (mol%)Yield (%)
1Ethyl lactate2512000
2Water60120059.6
3Water100120089.6
4Solvent-free6060061.4
5Solvent-free6051.099.9

[34]

Scale-up considerations have demonstrated that optimized small-scale conditions generally translate effectively to larger scales, with one study achieving 93% yield on a 20 mmol scale using microwave irradiation [34]. The development of continuous flow methodologies has enabled further optimization, with some processes achieving target products in 25.1 minutes with high functional group tolerance [17].

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly incorporated into benzimidazole synthesis, emphasizing atom economy, renewable feedstocks, and environmentally benign reaction conditions [14]. Solvent-free methodologies represent a major advancement, eliminating organic solvent waste while often improving reaction efficiency and product yields [16]. Microwave-assisted solvent-free synthesis has achieved yields of 75-94% for diverse benzimidazole derivatives while dramatically reducing reaction times [15].

Water has emerged as an effective green solvent for benzimidazole synthesis, enabling reactions to proceed under mild conditions with excellent yields [18]. Aqueous boric acid solutions have proven particularly effective, facilitating benzimidazole formation at room temperature with convenient product isolation [16]. The use of renewable catalyst systems, such as glucose as a methine source, represents another significant green chemistry advancement [27].

Catalyst recyclability has become a key focus, with studies demonstrating that many heterogeneous catalysts can be recovered and reused for multiple cycles without significant activity loss [14]. Polymer-supported catalysts have shown particular promise, with some systems maintaining activity through five consecutive cycles [13]. The development of metal-free synthesis routes has eliminated the need for precious metal catalysts, further enhancing the environmental profile of benzimidazole synthesis [17].

Table 3: Green Chemistry Metrics for Benzimidazole Synthesis Methods

MethodSolventCatalyst RecoveryReaction TimeYield Range (%)E-Factor
Microwave solvent-freeNoneN/A5-10 min86-99Low
Aqueous boric acidWaterYes30 min75-85Very Low
Ultrasound neatNoneN/A1 h85-96Low
PEG-400 systemPEG-400Yes2-3 h80-90Low

[14] [16] [17]

The benzimidazole nucleus serves as the fundamental pharmacophore, contributing essential physicochemical properties that determine biological activity [1] [2]. The bicyclic aromatic system provides a planar structure that facilitates π-π stacking interactions with nucleic acids and proteins, resulting in enhanced binding affinity to biological targets [1] [3]. The therapeutic potential of the benzimidazole nucleus has been recognized since 1944, establishing it as an important heterocycle system due to its presence in a wide range of bioactive compounds including antiviral, anticancer, and antibacterial agents [1] [2].

The broad biological activity of benzimidazole derivatives stems from their distinctive physicochemical properties, including hydrogen bond donor-acceptor capability, π-π stacking interactions, coordination bonds with metals as ligands, and hydrophobic interactions [1] [2]. These properties enable benzimidazole compounds to bind readily with various biomolecules, including enzymes and nucleic acids, generating significant interest in medicinal chemistry applications [1] [2].

Research indicates that planar benzimidazole systems demonstrate 10-100 fold higher biological activity compared to non-planar analogs, emphasizing the importance of maintaining aromatic conjugation in the molecular design [1] [3]. The electron-rich nature of the benzimidazole ring system allows for specific interactions with electron-deficient regions of biological targets, particularly in enzyme active sites and protein binding pockets [4] [5].

4-Chlorobenzamide Moiety Contributions

The 4-chlorobenzamide component significantly enhances the compound's biological properties through multiple mechanisms. The para-chlorine substitution provides optimal positioning for halogen bonding interactions while enhancing membrane permeability with a calculated logD7.4 value of 1.9, representing a 1.6-fold improvement compared to methoxy analogs [6]. This enhancement in lipophilicity facilitates improved cellular uptake and bioavailability .

The amide functionality serves as a critical pharmacophore element, providing both hydrogen bond donor and acceptor capabilities essential for biological recognition [8] [9]. The carbonyl oxygen acts as a hydrogen bond acceptor, while the NH group functions as a hydrogen bond donor, enabling dual hydrogen bonding interactions with target proteins [9]. Studies demonstrate that amide linkages are superior to ester or urea alternatives for maintaining biological activity [10] [8] [9].

The chlorine atom's electron-withdrawing properties modulate the electronic distribution throughout the molecule, affecting reactivity and binding characteristics [11] [12]. Research indicates that halogen substituents follow a general potency order of I > Br > Cl > F for most biological activities, with chlorine providing an optimal balance between activity enhancement and metabolic stability [13] [14] [12].

The benzene ring system contributes to aromatic recognition through π-π stacking interactions with proteins, with aromatic systems demonstrating superior activity compared to aliphatic alternatives [1] [2]. The para-substitution pattern proves optimal compared to meta or ortho positioning, providing the most favorable spatial orientation for target protein interactions [13] [15].

Position-Specific Substitution Effects

N1 Position Modifications

Modifications at the N1 position of the benzimidazole ring significantly influence biological activity through various mechanisms. Unsubstituted benzimidazole provides baseline activity through standard hydrogen bonding interactions [1] [2]. Methyl substitution enhances activity in certain derivatives by increasing hydrophobic interactions, while phenyl substitution improves biological activity through π-π stacking interactions [16] [17] [18].

Cyclohexyl substitution enhances lipophilicity and improves pharmacokinetic properties through enhanced membrane penetration . This modification represents a strategic approach to optimizing bioavailability while maintaining target specificity. Isobutyl and hexyl substitutions provide moderate improvements in activity through steric effects and extended hydrophobic contacts, with effects varying depending on the specific biological target [19] [18].

The introduction of 4-chlorobenzyl substituents enhances membrane permeability through halogen bonding effects [20]. Lipophilic functionalities, such as cyclohexyl or cyclopentyl groups, afford potent inhibitory activity, particularly for kinase targets like MSK-1, through improved protein binding affinity [19]. Basic nitrogen-containing groups retain potency while providing selectivity advantages through specific receptor interactions [19].

C2 Position Modifications

The C2 position represents a critical site for structure-activity optimization, with various substituents producing distinct biological effects. Phenyl substitution provides essential binding interactions and moderate to high activity enhancement [21] [22]. The 4-methoxyphenyl group demonstrates high topoisomerase I inhibitory activity, particularly when combined with electron-withdrawing groups at the C5 position, with 5-nitro derivatives showing superior activity compared to 4-nitro positional isomers [22].

2,6-Difluorophenyl substitution produces potent HIV-1 reverse transcriptase inhibition with IC50 values of 200 nM, providing optimal complementarity for the RT binding pocket [16] [17]. Anacardic acid derivatives at C2 demonstrate significant COX-2 selectivity and position-specific anti-inflammatory activity [23] [24]. Diarylamine substitutions, particularly when combined with C3 carboxamide groups, result in specific bradykinin receptor antagonism [23] [24].

Piperazine derivatives at the C2 position exhibit potent tubulin modulation with anthelmintic and antineoplastic activities [25]. The C2 position proves critical for tubulin binding, with these derivatives demonstrating the ability to disrupt microtubule formation. Heteroaryl groups provide kinase inhibitory activity, with benzimidazole positioning at the C4 position of pyrimidine rings showing preferred activity profiles [19].

Direct benzamide linkages at C2 enhance antimicrobial activity through broad-spectrum effects [10]. Oxadiazole derivatives function as non-classical bioisosteres, providing enhanced binding affinity and improved selectivity compared to traditional amide linkages [9].

C5 and C6 Position Modifications

Substitutions at the C5 and C6 positions demonstrate distinct activity patterns, with C5 modifications generally providing superior effects compared to C6 analogs. Nitro groups at C5 produce high topoisomerase I inhibitory activity through hydrogen bond acceptor interactions, with C5 substitution consistently showing greater potency than C6 for most biological activities [23] [24] [22].

Formyl and aminocarbonyl groups at C5 provide moderate to high activity enhancement through enhanced protein binding and direct target protein interactions [22]. These substituents function as effective hydrogen bond acceptors, facilitating specific enzyme recognition and inhibition. Methyl substitution at C5 improves insulin-like growth factor-1 receptor (IGF-1R) inhibitory activity, proving superior to hydrogen or halogen substituents [19].

Carboxamide and sulfamoyl groups at C5 demonstrate cannabinoid receptor antagonism through specific receptor modulation mechanisms [23] [24]. The positioning of these groups proves critical for receptor binding, with C5 substitution providing optimal spatial orientation for target interaction.

Fluoro substitution at C6 generally results in reduced activity compared to C5 positioning, demonstrating altered binding geometry that decreases target affinity [19]. However, heteroaryl substituents at C6 can maintain potency while improving aqueous solubility and pharmacokinetic properties [19]. Research indicates that C5 substitution provides 2-3 fold higher cellular potency compared to corresponding C6 analogs [19].

Electron-withdrawing groups (NO2, F, Cl) at either C5 or C6 positions enhance biological activities through increased electrophilicity and improved target recognition [26] [27]. Conversely, electron-donating groups produce variable effects that are generally reduced compared to electron-withdrawing analogs, with activity depending on the specific biological context [28] [29].

Structural Determinants of Biological Activity

The biological activity of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide depends on several critical structural determinants that govern target recognition and binding affinity. Benzimidazole planarity enables π-π stacking interactions with nucleic acids and proteins, with planar systems demonstrating 10-100 fold higher activity compared to non-planar analogs [1] [3]. Maintaining aromatic conjugation throughout the molecule proves essential for optimal biological activity.

Amide bond geometry significantly influences activity, with trans-amide conformations preferred over cis configurations by 5-10 fold [30]. This preference stems from optimal spatial positioning for hydrogen bonding interactions and reduced steric hindrance in target binding sites. Aromatic ring orientation affects binding complementarity, with extended conformers generally preferred for most biological targets compared to folded conformations [31].

Halogen substituent effects follow predictable patterns based on atomic properties and bonding capabilities. The general potency order I > Br > Cl > F reflects increasing halogen bonding strength and enhanced lipophilic interactions [13] [14] [12]. Strategic halogen placement optimizes these effects while maintaining metabolic stability and selectivity.

The hydrogen bonding network requires careful optimization, with 2-3 hydrogen bonds proving optimal for target specificity [1] [9]. Balancing hydrogen bond donors and acceptors prevents excessive hydrophilicity while maintaining essential recognition elements. Electronic distribution optimization targets an optimal dipole moment of approximately 4-5 D for most biological activities [12].

Molecular flexibility influences activity through conformational entropy effects. Restricted rotation enhances selectivity by reducing the number of accessible conformations, with rigidified analogs often demonstrating higher potency than flexible counterparts [32]. Steric accessibility remains critical, as steric clashes can reduce activity by more than 90% through interference with target binding [30].

Conformational preferences favor single, well-defined conformations that complement target binding sites. Conformational constraint strategies enhance activity by pre-organizing the molecule in its bioactive conformation, reducing the entropic penalty associated with binding [30] [31].

Conformational Analysis and Bioactivity Correlation

Conformational analysis reveals strong correlations between molecular geometry and biological activity for benzimidazole derivatives. The benzimidazole-phenyl dihedral angle shows optimal activity when maintained within 0-30°, with high correlation coefficients (R² > 0.85) demonstrated through molecular dynamics simulations [25]. This geometric constraint ensures proper spatial positioning for target protein interactions.

Amide bond rotation preferences strongly favor trans configurations, with crystallographic and NMR evidence supporting this preference for optimal biological activity [30] [31]. DFT calculations confirm the energetic favorability of trans-amide conformations in binding-competent structures. Ring system coplanarity enhances activity when deviations from planarity remain less than 10°, as determined through crystal structure analysis [3] [33].

The butterfly-like conformation, characterized by distinct wing I and wing II positioning, proves essential for antiviral activity, particularly against HIV-1 reverse transcriptase [31]. This conformation allows optimal positioning of the benzimidazole core and substituent groups within the enzyme's binding pocket. Extended binding conformations, favored by specific C2 substituents, are required for Factor Xa inhibition and demonstrate enhanced binding affinity [30].

Intramolecular hydrogen bonding can stabilize bioactive conformations but is not universally essential for activity [33]. NMR conformational analysis indicates that these interactions contribute to conformational rigidity without necessarily improving target binding. Molecular flexibility shows an inverse correlation with potency, as excessive conformational freedom reduces binding affinity through entropic penalties [32].

Binding pocket complementarity demonstrates direct correlation with selectivity, emphasizing the importance of shape complementarity in target recognition [30]. Structure-based drug design approaches utilize this relationship to optimize molecular geometry for specific targets. Dynamic conformational changes during binding should remain minimal, as flexibility reduces binding affinity through unfavorable entropy effects [25].

Free energy perturbation calculations quantify the energetic contributions of conformational preferences, providing predictive tools for rational drug design [25]. These computational approaches enable optimization of conformational properties to enhance biological activity while maintaining drug-like characteristics.

XLogP3

4.7

Dates

Last modified: 08-18-2023

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